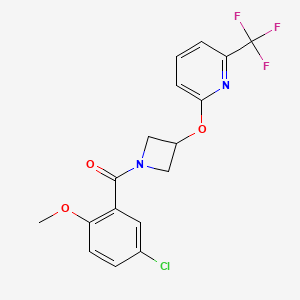

(5-Chloro-2-methoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O3/c1-25-13-6-5-10(18)7-12(13)16(24)23-8-11(9-23)26-15-4-2-3-14(22-15)17(19,20)21/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCPZGRASNFKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target specific sodium channel isoforms, such as nav18. These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (such as sodium channels) to modulate their activity. This could result in changes to the transmission of pain signals, potentially leading to analgesic effects.

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone , also known by its chemical identifiers, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 428.8 g/mol. The structure features a chloro-substituted methoxyphenyl group and a trifluoromethyl-pyridine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClF3N4O3 |

| Molecular Weight | 428.8 g/mol |

| CAS Number | 2380087-97-6 |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of azetidine and pyridine have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial potency.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Case Study:

A study on a related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting a promising therapeutic window for further development.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary investigations into the anti-inflammatory effects of this compound reveal that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, several hypotheses include:

- Targeting Enzymatic Pathways: The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways: It could interfere with key signaling pathways such as MAPK or PI3K/Akt, which are crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels may lead to oxidative stress, triggering apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have indicated that compounds similar to (5-Chloro-2-methoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone exhibit significant antibacterial properties. For instance, molecular hybrids containing imidazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that the incorporation of similar structural elements could enhance antibacterial activity .

Antidiabetic Potential

Research focusing on the design and synthesis of azetidine derivatives has highlighted their potential as anti-diabetic agents. In silico molecular docking studies suggest that these compounds can interact effectively with target proteins involved in glucose metabolism, providing a pathway for developing new therapeutic agents for diabetes management .

Pharmacological Applications

Cancer Treatment

The compound has been explored as a potential modulator of receptor tyrosine kinases (RTKs), which are critical in cancer progression. The structural features of this compound may allow it to function as an inhibitor of specific RTKs, thereby impeding tumor growth and metastasis .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The trifluoromethyl group is known to enhance lipophilicity, potentially allowing better penetration through the blood-brain barrier, which is crucial for treating neurological disorders .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for improving material properties. Its unique chemical structure can enhance thermal stability and mechanical strength in composite materials, making it suitable for applications in coatings and advanced materials .

Case Study 1: Antibacterial Hybrid Development

A study synthesized several molecular hybrids based on the structure of this compound. These hybrids were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations significantly lower than those of standard antibiotics .

Case Study 2: In Silico Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets involved in metabolic pathways. The results indicated strong interactions with key enzymes, suggesting its potential as a lead compound for drug development aimed at metabolic disorders .

Chemical Reactions Analysis

Hydrolysis of the Methoxy Group

The methoxy group on the phenyl ring undergoes demethylation under acidic or boron tribromide (BBr₃) conditions to yield a phenolic hydroxyl group. This reaction is critical for generating derivatives with enhanced solubility or hydrogen-bonding capacity.

Reaction Conditions :

-

BBr₃ in anhydrous CH₂Cl₂ at −10°C to 0°C, followed by warming to room temperature .

Outcome : -

Conversion of 5-chloro-2-methoxyphenyl to 5-chloro-2-hydroxyphenyl , enabling subsequent functionalization (e.g., alkylation or acylation) .

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent on the phenyl ring participates in NAS reactions, particularly with amines or alkoxides.

Example Reaction :

-

Replacement of the chlorine atom with piperazine or morpholine derivatives under Pd-catalyzed coupling .

Conditions : -

Pd(dppf)Cl₂ catalyst, potassium phosphate, and DMF at 110°C .

Applications : -

Used to modify the compound’s pharmacokinetic properties or introduce targeting groups .

Cross-Coupling Reactions

The trifluoromethylpyridine moiety facilitates Suzuki-Miyaura or Stille couplings for introducing aryl or heteroaryl groups.

Key Transformations :

-

Reaction of the pyridinyloxy group with boronic acids (e.g., arylboronic esters) to form biaryl systems .

Conditions : -

Pd(PPh₃)₄ catalyst, K₂CO₃, and toluene at 115°C .

Significance : -

Expands structural diversity for structure-activity relationship (SAR) studies .

Reduction of the Ketone Group

The central ketone can be reduced to a secondary alcohol or methylene group, altering the compound’s rigidity and electronic profile.

Methods :

-

NaBH₄ in methanol for alcohol formation.

-

BH₃·THF complex for complete reduction to a methylene bridge .

Impact : -

Reduced derivatives show varied biological activity due to conformational changes .

Functionalization of the Azetidine Ring

The azetidine nitrogen undergoes alkylation or acylation to introduce substituents.

Example :

-

Reaction with benzoyl chloride or sulfonating agents to form amides or sulfonamides .

Conditions : -

Enhances binding affinity to biological targets (e.g., enzymes or receptors) .

Oxidative Transformations

The pyridine ring can undergo oxidation to form N-oxides, which modulate electronic properties.

Conditions :

-

mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C .

Outcome : -

N-oxide derivatives exhibit altered solubility and hydrogen-bonding capacity .

Mechanistic Insights and Challenges

-

Steric Hindrance : The trifluoromethyl group on pyridine impedes reactions at the 6-position, necessitating high-temperature conditions .

-

Regioselectivity : NAS at the chloro-substituted phenyl ring is favored over the electron-deficient pyridine ring .

-

Stability : The azetidine ring is prone to ring-opening under strongly acidic/basic conditions, requiring pH-controlled environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine and Chlorophenyl Moieties

Compound 1311278-51-9 [(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone]

- Key Differences : Replaces the azetidine ring with a pyrazole heterocycle and retains the chloro-phenyl and trifluoromethylpyridyl groups.

- The dual chloro substituents may enhance hydrophobic interactions but could increase toxicity risks.

Compound 1351759-04-0 [4-(5-Chloro-4-methylaminopyrimidin-2-ylamino)-3-methoxyphenyl]-(3-trifluoromethylpiperidin-1-yl)methanone

- Key Differences: Substitutes azetidine with a piperidine ring and introduces a pyrimidine-amino group.

- Pyrimidine-amino groups may enhance hydrogen bonding but introduce metabolic vulnerabilities.

Functional Group Comparisons

Trifluoromethylpyridyl Substituents

- Target Compound : The 6-(trifluoromethyl)pyridin-2-yl group is meta-positioned relative to the azetidine oxygen, optimizing steric and electronic effects.

Chloro-Methoxy Substitution Patterns

Pharmacological and Physicochemical Properties

- Metabolic Stability : The azetidine ring in the target compound may confer greater resistance to oxidative metabolism compared to piperidine or pyrazole analogs .

- Bioactivity : Pyridine-CF₃ and chloro-methoxy groups are associated with kinase inhibition and antimicrobial activity, as seen in structurally related compounds like 6a () .

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2-methoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Functionalization of the azetidine ring via nucleophilic substitution with 6-(trifluoromethyl)pyridin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinyloxy group .

- Step 2 : Coupling the modified azetidine with 5-chloro-2-methoxybenzoyl chloride using a Schlenk line under anhydrous conditions to minimize hydrolysis .

- Key Parameters : Temperature (60–80°C), reaction time (12–24 h), and solvent polarity (DMF or dichloromethane) critically influence yield (typically 50–70%) .

- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Route A | 65 | 97 | K₂CO₃, DMF | |

| Route B | 58 | 95 | Et₃N, DCM |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, trifluoromethyl at pyridine C6). Look for azetidine ring protons at δ 3.5–4.5 ppm .

- X-ray Crystallography : Resolve steric effects between the chloro-methoxyphenyl and pyridinyloxy groups .

- Physicochemical Properties :

- LogP : Estimated at 3.2–3.8 (via HPLC retention time), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use co-solvents like DMSO for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity, S. aureus for antimicrobial tests) and control for batch-to-batch compound variability .

- Mechanistic Studies :

- Perform molecular docking to identify target selectivity (e.g., kinase vs. bacterial enzyme binding) .

- Validate with knockout models (e.g., CRISPR-edited bacterial strains) to isolate activity pathways .

- Data Reconciliation : Cross-reference IC₅₀ values with structural analogs (e.g., trifluoromethyl group enhances membrane permeability but may reduce target affinity) .

Q. What experimental strategies are recommended to study the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24 h; analyze degradants via LC-MS .

- Oxidative stress : Treat with H₂O₂ (3%) and monitor for azetidine ring oxidation .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; quantify half-life (t₁/₂) using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodological Answer :

- Substituent Modifications :

- Replace trifluoromethyl with cyano or methyl to alter electron-withdrawing effects .

- Substitute methoxy with hydroxyl to enhance hydrogen-bonding interactions .

- Biological Evaluation :

- Test analogs against panels of related targets (e.g., kinase isoforms, bacterial efflux pumps) .

- Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .

Table 2 : SAR of Key Modifications

| Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|

| Trifluoromethyl | 120 ± 15 | 5.2 |

| Cyano | 95 ± 10 | 8.7 |

Key Considerations for Experimental Design

- Controlled Conditions : Ensure anhydrous synthesis environments to prevent azetidine ring hydrolysis .

- Data Reproducibility : Include positive controls (e.g., known kinase inhibitors) in bioassays to validate experimental setups .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.